
Onjisaponin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Onjisaponin A is a triterpenoid saponin compound derived from the roots of Polygala tenuifolia, a traditional Chinese medicinal herb. This compound is known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. This compound is one of the active constituents of Radix Polygalae, which has been used in traditional Chinese medicine for centuries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Onjisaponin A involves multiple steps, including glycosylation and saponification reactions. The process typically starts with the extraction of the crude saponin mixture from the roots of Polygala tenuifolia. This mixture is then subjected to chromatographic separation to isolate this compound. The glycosylation step involves the attachment of sugar moieties to the aglycone part of the molecule under specific reaction conditions, such as the use of glycosyl donors and catalysts .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The roots of Polygala tenuifolia are harvested and dried, followed by extraction using solvents like ethanol or methanol. The extract is then concentrated and subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound. The purified compound is then dried and packaged for further use .
Análisis De Reacciones Químicas
Types of Reactions
Onjisaponin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Onjisaponin A is used as a model compound for studying the synthesis and modification of triterpenoid saponins. Researchers investigate its chemical properties and reactions to develop new synthetic methods and derivatives with improved biological activities .
Biology
In biological research, this compound is studied for its effects on cellular processes, such as autophagy and apoptosis. It has been shown to induce autophagy and promote the degradation of mutant proteins associated with neurodegenerative diseases, such as Huntington’s disease and Parkinson’s disease .
Medicine
This compound has significant potential in the field of medicine, particularly in the treatment of neurodegenerative diseases and cognitive impairments. It has been shown to reduce β-amyloid production and improve cognitive function in animal models of Alzheimer’s disease. Additionally, it exhibits anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound is used in the formulation of dietary supplements and herbal medicines. Its neuroprotective and cognitive-enhancing properties make it a valuable ingredient in products aimed at improving brain health and cognitive function .
Mecanismo De Acción
The mechanism of action of Onjisaponin A involves multiple molecular targets and pathways. It exerts its effects primarily through the induction of autophagy, a cellular process that degrades and recycles damaged proteins and organelles. This compound activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) pathway, leading to the induction of autophagy .
Additionally, this compound has been shown to modulate neurotransmitter release and receptor activation, including the activation of NMDA receptors and the regulation of glutamate levels. These actions contribute to its neuroprotective and cognitive-enhancing effects .
Comparación Con Compuestos Similares
Onjisaponin A is part of a group of triterpenoid saponins found in Polygala tenuifolia. Similar compounds include Onjisaponin B, Polygalasaponin XXXI (Onjisaponin F), and Senegenin. These compounds share similar chemical structures and biological activities but differ in their specific functional groups and glycosylation patterns .
Unique Features
This compound: Known for its potent neuroprotective and cognitive-enhancing effects.
Onjisaponin B: Exhibits similar neuroprotective properties and is also known to enhance autophagy.
Polygalasaponin XXXI (Onjisaponin F): Known for its immunomodulatory effects and potential as an adjuvant in vaccine formulations.
Propiedades
IUPAC Name |
(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQAXWOMIQHQI-FLQRPQLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H120O39 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1705.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
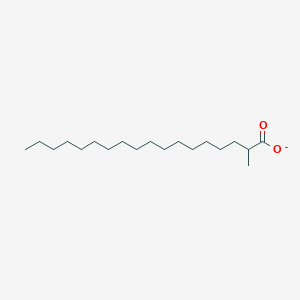

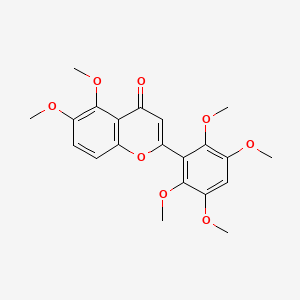
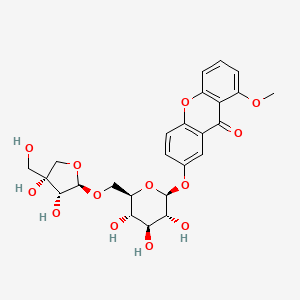
![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)
![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)
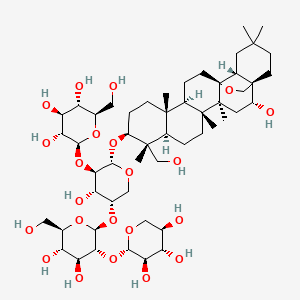


![methyl (10R,13S,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate](/img/structure/B1261882.png)
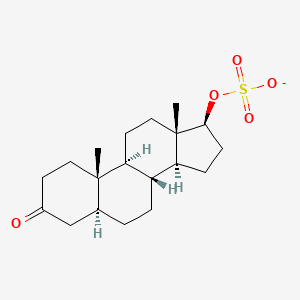
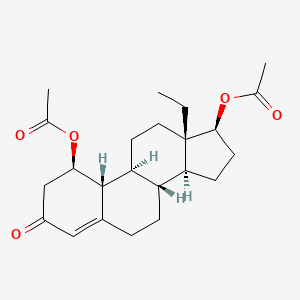
![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)
![sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B1261887.png)
